(1S)-Calcitriol

説明

The exact mass of the compound (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

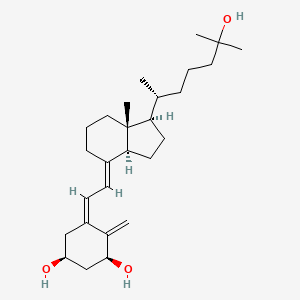

3D Structure

特性

IUPAC Name |

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-GNVXBELXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860465 |

Source

|

| Record name | 1alpha,25-Dihydroxy-3-epivitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61476-45-7 |

Source

|

| Record name | 1alpha,25-Dihydroxy-3-epivitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unveiling of (1S)-Calcitriol: A Deep Dive into its Core Mechanism of Action in Bone Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the intricate mechanisms through which (1S)-Calcitriol, the biologically active form of Vitamin D, modulates bone metabolism. We will delve into its molecular interactions, signaling cascades, and its quantifiable impact on skeletal tissue. This document is intended to serve as a detailed resource, offering insights into the experimental frameworks used to elucidate its function and providing a foundation for future research and therapeutic development.

Core Mechanism of Action: A Dual Role in Bone Homeostasis

This compound, also known as 1α,25-dihydroxyvitamin D3, is a principal regulator of calcium and phosphate homeostasis, which is intrinsically linked to the maintenance of a healthy skeleton.[1] Its action is primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that governs the transcription of a multitude of target genes.[1][2] The binding of this compound to the VDR initiates the formation of a heterodimeric complex with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[2][3]

The influence of this compound on bone metabolism is multifaceted, impacting both bone formation by osteoblasts and bone resorption by osteoclasts.

Effects on Osteoblasts and Bone Formation

This compound plays a crucial role in promoting the differentiation and maturation of osteoblasts, the cells responsible for synthesizing new bone matrix. It has been shown to stimulate the production of key bone matrix proteins, such as osteocalcin, and to enhance the activity of alkaline phosphatase (ALP), an enzyme critical for the mineralization of bone. Studies on osteoblast-like cells have demonstrated that this compound can induce proliferation in a dose-dependent manner, with lower concentrations promoting cell growth.

Regulation of Osteoclasts and Bone Resorption

The role of this compound in bone resorption is more complex and context-dependent. It indirectly stimulates the differentiation and activity of osteoclasts, the cells that break down bone tissue. This is primarily achieved by modulating the expression of two critical signaling molecules in osteoblasts: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG). This compound increases the expression of RANKL while decreasing the secretion of OPG, a decoy receptor that inhibits RANKL activity. This shift in the RANKL/OPG ratio promotes the formation and activation of osteoclasts, leading to increased bone resorption. This mechanism is essential for the release of calcium from bone to maintain serum calcium levels.

However, some studies suggest that at pharmacological doses, this compound can also have an inhibitory effect on osteoclastogenesis, particularly on the commitment of osteoclast precursors. This highlights the biphasic nature of its effects on bone resorption.

Signaling Pathways in Bone Metabolism

The actions of this compound in bone cells are orchestrated through a series of complex signaling pathways. The canonical pathway is the genomic pathway mediated by the nuclear VDR. However, evidence also points to non-genomic, rapid actions of this compound that are initiated at the cell membrane.

The VDR-Mediated Genomic Signaling Pathway

The primary mechanism of this compound action is through the regulation of gene expression. Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with RXR. This complex translocates to the nucleus and binds to VDREs, recruiting a host of co-activator or co-repressor proteins to modulate the transcription of target genes. In osteoblasts, this leads to the increased expression of genes involved in bone formation and mineralization. In the context of osteoclast regulation, this pathway controls the expression of RANKL and OPG.

Crosstalk with BMP-Smad1 and RANKL-NF-κB Pathways

Recent research has uncovered a significant crosstalk between the this compound signaling pathway and other key pathways in bone metabolism. In monocytes, the precursors to osteoclasts, this compound has been shown to increase the transcription of Smad1 via the VDR. This enhances BMP-Smad1 signaling, which in turn leads to an increase in IκBα expression. IκBα is an inhibitor of NF-κB, a critical transcription factor for RANKL-induced osteoclastogenesis. By upregulating IκBα, this compound can inhibit NF-κB activation and subsequent osteoclast lineage commitment.

Quantitative Effects on Bone Metabolism

The effects of this compound and its analogs on bone metabolism have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on Bone Mineral Density (BMD) and serum markers of bone turnover.

| Table 1: Effects of this compound Analogs on Bone Mineral Density (BMD) | |||

| Study Population | Intervention | Duration | Outcome |

| Postmenopausal osteopenic women | 1α-hydroxyvitamin D2 (0.5-10.0 µ g/day ) | Multiple weeks | Dose-related increase in urine calcium. |

| Patients with end-stage renal failure | Calcitriol (avg. 0.21 µ g/day ) | ~20 months | Lumbar spine BMD increased by 7.7%/year vs. a 2.5%/year decrease in controls. |

| Postmenopausal women | 1α-hydroxyvitamin D3 + Calcium | 25 months | Increased bone mineral content during treatment. |

| Osteoporotic rats | Calcitriol | 12 weeks | Increased BMD values compared to the model group. |

| Table 2: Effects of this compound Analogs on Bone Turnover Markers | |||

| Study Population/Model | Intervention | Marker | Effect |

| Osteoporotic rats | Calcitriol | ALP, BALP, UcOC, PINP (formation) | Reduced levels. |

| TRAP5a, TRAP5b, NTX (resorption) | Increased levels. | ||

| CTX (resorption) | Reduced levels. | ||

| Bglap, Runx2 (gene expression) | Increased mRNA expression. | ||

| Human periodontal ligament cells | 10⁻⁸ mol/L 1,25(OH)₂D₃ | VDR mRNA | ~3-fold increase. |

| RANKL mRNA | ~9.8-fold increase. | ||

| OPG mRNA | No significant change. | ||

| OPG/RANKL ratio | Decreased to ~10% of controls. | ||

| Patients with end-stage renal failure | Calcitriol | PTH | Stabilized levels. |

| Osteocalcin | Stabilized levels. |

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of well-established in vitro and in vivo experimental protocols.

In Vitro Osteoblast Differentiation and Mineralization Assay

This assay assesses the ability of this compound to promote osteoblast maturation and the deposition of a mineralized matrix.

Methodology:

-

Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Induction of Differentiation: Upon reaching confluence, the growth medium is replaced with an osteogenic medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).

-

Treatment: this compound is added to the osteogenic medium at various concentrations. A vehicle control is also included. The medium is changed every 2-3 days.

-

Alkaline Phosphatase (ALP) Activity Assay (Day 7): Cells are washed with PBS and lysed. ALP activity is measured using a commercially available kit and normalized to total protein content.

-

Mineralization Assay (Alizarin Red S Staining) (Day 21): Cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution. The stained calcium deposits are then visualized and can be quantified.

In Vitro Osteoclastogenesis Assay

This assay evaluates the effect of this compound on the formation of mature, bone-resorbing osteoclasts from precursor cells.

Methodology:

-

Cell Isolation: Bone marrow cells are harvested from the long bones of mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.

-

Induction of Osteoclastogenesis: BMMs are cultured in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce differentiation into osteoclasts.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

TRAP Staining (Day 4-7): After several days, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.

-

Bone Resorption Assay: To assess osteoclast activity, BMMs are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). After differentiation and treatment, the cells are removed, and the resorption pits are visualized and quantified.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This technique is used to quantify the changes in the mRNA expression of target genes, such as VDR, RANKL, and OPG, in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., osteoblasts or stromal cells) are cultured and treated with this compound as described in the previous protocols.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for VDR, RANKL, OPG, and a housekeeping gene (for normalization). The amplification of the target genes is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.

Conclusion

This compound exerts a profound and complex influence on bone metabolism, acting as a central regulator of both bone formation and resorption. Its primary mechanism involves the activation of the Vitamin D Receptor and the subsequent modulation of target gene expression in osteoblasts and their precursors. The elucidation of its signaling pathways, including its crosstalk with other critical regulators of bone homeostasis, has provided valuable insights into the intricate processes governing skeletal health. The quantitative data and experimental protocols outlined in this guide serve as a testament to the extensive research in this field and provide a solid foundation for the development of novel therapeutic strategies for bone-related disorders. Further investigation into the nuanced and context-dependent actions of this compound will undoubtedly continue to advance our understanding and treatment of these conditions.

References

(1S)-Calcitriol stereoisomer biological activity

An In-depth Technical Guide on the Biological Activity of (1S)-Calcitriol Stereoisomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as 1α,25-dihydroxy-3-epi-vitamin D3, is a natural stereoisomer and metabolite of the hormonally active form of vitamin D3, (1R)-Calcitriol. While structurally similar, the epimerization at the C-3 position of the A-ring leads to distinct biological and metabolic properties. This technical guide provides a comprehensive overview of the synthesis, vitamin D receptor (VDR) binding, and differential biological activities of this compound compared to its (1R) counterpart. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the nuanced activity of this stereoisomer.

Introduction

The biological effects of vitamin D are primarily mediated by its active form, 1α,25-dihydroxyvitamin D3 (Calcitriol)[1][2]. The natural and most potent form of calcitriol is the (1R) stereoisomer. However, a naturally occurring C-3 epimer, this compound (1α,25-dihydroxy-3-epi-vitamin D3), has been identified and shown to possess significant biological activity[1][3]. This stereoisomer is produced in specific tissues and exhibits a unique profile of VDR-mediated actions, including the regulation of cell growth and differentiation[3]. A key characteristic of this compound is its reduced calcemic effect compared to (1R)-Calcitriol, making it an interesting candidate for therapeutic applications where hypercalcemia is a limiting side effect. This guide delves into the core aspects of this compound's biological activity, providing a technical resource for researchers in the field.

Synthesis of this compound

An efficient and convergent synthesis of this compound has been developed, providing higher yields in fewer steps compared to earlier methods. One effective approach starts from (S)-carvone and utilizes a palladium-catalyzed tandem process. This method stereoselectively produces the vitamin D triene unit by coupling an A-ring fragment (enol triflate) with a CD-side chain fragment (alkenyl metal intermediate) in a single pot.

Comparative Biological Activity: this compound vs. (1R)-Calcitriol

The biological activity of this compound is nuanced, exhibiting comparable or potent effects in some cellular systems despite a lower binding affinity for the Vitamin D Receptor (VDR). This is partly attributed to its increased metabolic stability.

Vitamin D Receptor (VDR) Binding and Transcriptional Activity

This compound binds to the VDR to initiate its biological effects, which involve the regulation of gene expression. However, its affinity for the VDR is lower than that of (1R)-Calcitriol. The crystal structure of the human VDR ligand-binding domain complexed with this compound reveals a specific adaptation within the ligand-binding pocket. To compensate for the altered orientation of the 3-hydroxyl group, a water-mediated hydrogen bond is formed, which helps to maintain a number of the necessary interactions for receptor activation.

Despite the lower binding affinity, this compound can induce significant VDR-mediated transcriptional activity. However, in certain reporter gene assays, such as those using the human osteocalcin vitamin D response element (VDRE), its activity is significantly reduced compared to (1R)-Calcitriol. The transcriptional response to this compound is gene- and cell-type specific.

Cellular Proliferation and Differentiation

This compound has demonstrated potent effects on cellular proliferation and differentiation, comparable to (1R)-Calcitriol in specific cell types.

-

Keratinocytes: In primary human keratinocytes, this compound shows almost equipotent activity to (1R)-Calcitriol in inhibiting cell proliferation. This is a significant finding, as the regulation of keratinocyte growth is a key therapeutic target in psoriasis.

-

Pulmonary Alveolar Type II Cells: this compound has been shown to be a natural metabolite in these cells and possesses significant activity in stimulating the synthesis of surfactant phospholipids and surfactant protein B (SP-B) at both the mRNA and protein levels.

-

HL-60 Cells: In contrast to its effects on keratinocytes, this compound shows lower activity in inducing the differentiation of human promyelocytic leukemia (HL-60) cells compared to (1R)-Calcitriol.

In Vivo Effects and Calcemic Activity

A major distinguishing feature of this compound is its significantly lower calcemic activity in vivo compared to (1R)-Calcitriol. This reduced effect on calcium metabolism, coupled with its potent cellular activities, makes it a promising candidate for therapeutic development, particularly for non-classical vitamin D applications such as cancer and immune modulation, where hypercalcemia is a dose-limiting toxicity of (1R)-Calcitriol.

Quantitative Data

The following tables summarize the available quantitative data comparing the biological activities of this compound and (1R)-Calcitriol.

Table 1: Comparative VDR Binding and Transcriptional Activity

| Parameter | This compound (3-epi-Calcitriol) | (1R)-Calcitriol | Reference |

| VDR Binding Affinity | Lower | Higher | |

| Transcriptional Activity (Osteocalcin VDRE) | Significantly Reduced | High |

Table 2: Comparative Cellular Activities

| Cell Type | Biological Effect | This compound Activity (relative to (1R)-Calcitriol) | Reference |

| Human Keratinocytes | Inhibition of Proliferation | Equipotent | |

| Pulmonary Alveolar Type II Cells | Surfactant Synthesis | Significant Activity | |

| HL-60 Cells | Differentiation | Lower | |

| Bovine Parathyroid Cells | Suppression of PTH Secretion | Equipotent |

Table 3: Comparative In Vivo Activity

| Parameter | This compound (3-epi-Calcitriol) | (1R)-Calcitriol | Reference |

| Calcemic Effect | Lowest | High |

Experimental Protocols

Vitamin D Receptor (VDR) Binding Assay

A competitive binding assay is used to determine the relative affinity of this compound and (1R)-Calcitriol for the VDR.

-

Materials:

-

Recombinant full-length human VDR.

-

Radiolabeled [³H]-(1R)-Calcitriol.

-

Unlabeled this compound and (1R)-Calcitriol.

-

Binding buffer (e.g., Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate).

-

Hydroxyapatite slurry.

-

Wash buffer.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate a fixed amount of recombinant VDR with a constant concentration of [³H]-(1R)-Calcitriol and increasing concentrations of unlabeled this compound or (1R)-Calcitriol (as a competitor).

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Add hydroxyapatite slurry to the incubation mixture to bind the VDR-ligand complex.

-

Wash the hydroxyapatite pellets multiple times with wash buffer to remove unbound ligand.

-

Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The concentration of the unlabeled competitor that displaces 50% of the radiolabeled ligand (IC₅₀) is determined and used to calculate the relative binding affinity.

-

Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability and proliferation.

-

Materials:

-

Target cells (e.g., primary human keratinocytes).

-

Cell culture medium and supplements.

-

This compound and (1R)-Calcitriol.

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or (1R)-Calcitriol for a specified duration (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for a period that allows for the conversion of MTS to formazan by viable cells (e.g., 1-4 hours).

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to a vehicle-treated control and determine the concentration that inhibits proliferation by 50% (IC₅₀).

-

Reporter Gene Assay for Transcriptional Activity

This assay measures the ability of the ligand-VDR complex to activate gene transcription from a specific response element.

-

Materials:

-

Host cell line (e.g., ROS 17/2.8 cells).

-

Expression vector for human VDR.

-

Reporter plasmid containing a vitamin D response element (e.g., from the osteocalcin gene) upstream of a reporter gene (e.g., luciferase or growth hormone).

-

Transfection reagent.

-

This compound and (1R)-Calcitriol.

-

Luciferase assay system or ELISA kit for growth hormone.

-

-

Procedure:

-

Co-transfect the host cells with the VDR expression vector and the reporter plasmid.

-

After transfection, treat the cells with various concentrations of this compound or (1R)-Calcitriol for 24-48 hours.

-

Lyse the cells and measure the activity of the reporter protein (e.g., luciferase activity or growth hormone concentration).

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) to account for transfection efficiency.

-

Plot the dose-response curve and determine the EC₅₀ value for transcriptional activation.

-

Visualizations

Signaling Pathway

Caption: Generalized signaling pathway for both (1S)- and (1R)-Calcitriol.

Experimental Workflow for VDR Binding Assay

Caption: Workflow for a competitive VDR binding assay.

Conclusion

This compound is a biologically active stereoisomer of calcitriol with a distinct profile of activity. Its reduced calcemic effect, coupled with potent regulation of cellular processes in specific tissues, positions it as a molecule of significant interest for therapeutic development. The higher metabolic stability of this compound appears to compensate for its lower VDR binding affinity, resulting in potent biological effects. Further research is warranted to fully elucidate the tissue-specific actions and therapeutic potential of this natural vitamin D metabolite. This guide provides a foundational technical overview to support such ongoing and future research endeavors.

References

- 1. 1α,25(OH)2-3-Epi-Vitamin D3, a Natural Physiological Metabolite of Vitamin D3: Its Synthesis, Biological Activity and Crystal Structure with Its Receptor | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxy vitamin D3: production and biological activity studies in pulmonary alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Purification of (1S)-Calcitriol for Research

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of (1S)-Calcitriol, a key stereoisomer of the hormonally active form of vitamin D3, for research applications. It details established synthetic methodologies, rigorous purification protocols, and the biological context of this important compound. This document is intended for researchers, medicinal chemists, and professionals in drug development requiring a thorough, practical understanding of obtaining high-purity this compound. The guide presents quantitative data in structured tables and provides detailed experimental procedures. Furthermore, it includes Graphviz diagrams to visually represent signaling pathways and experimental workflows.

Introduction

Calcitriol, the active form of vitamin D, is a steroid hormone crucial for regulating calcium and phosphate metabolism.[1] It exists as two primary stereoisomers at the C1 position: the naturally occurring (1R)-Calcitriol and its synthetic epimer, this compound. While (1R)-Calcitriol is the endogenous ligand for the vitamin D receptor (VDR), this compound also demonstrates significant biological activity, including potent VDR-mediated actions such as the inhibition of keratinocyte growth and suppression of parathyroid hormone secretion.[2] This makes it a valuable molecule for research into the diverse physiological roles of vitamin D analogs and for the development of new therapeutic agents.[3] The precise synthesis and stringent purification of this compound are paramount to ensure stereochemical purity and to enable accurate in vitro and in vivo studies.

This guide outlines a convergent synthetic strategy for this compound, followed by a detailed description of the purification techniques required to achieve a high degree of purity suitable for research purposes.

Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. Convergent synthesis is a commonly employed strategy, involving the separate synthesis of two key structural fragments—an A-ring synthon and a C/D-ring synthon—which are then coupled to form the final molecule.[4][5]

Key Synthetic Steps

A representative synthetic route involves the following major stages:

-

Preparation of the C/D-Ring Synthon: This fragment, which constitutes the hydrindane core of the vitamin D structure, is often synthesized from readily available precursors like vitamin D2 or through multi-step organic synthesis.

-

Preparation of the A-Ring Synthon: The A-ring fragment, containing the critical (1S)-hydroxyl group, is prepared separately. This synthesis requires stereoselective reactions to establish the correct configuration at the C1 position.

-

Fragment Coupling: The A-ring and C/D-ring synthons are joined together, typically through a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is highly reliable for forming the characteristic triene system of the vitamin D scaffold.

-

Deprotection: In the final step, any protecting groups on the hydroxyl functions are removed to yield the target molecule, this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Coupling and Deprotection

The following protocol details the coupling of an A-ring phosphine oxide with a C/D-ring ketone, a key step in the convergent synthesis, followed by deprotection of the hydroxyl groups.

Materials:

-

A-ring phosphine oxide synthon

-

C/D-ring ketone synthon

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) in THF

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

Under an inert atmosphere (e.g., argon), dissolve the A-ring phosphine oxide (1.2 equivalents) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of the C/D-ring ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude protected this compound in THF.

-

Add TBAF (3.0 equivalents) to the solution.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography.

-

Purification of this compound

Achieving high purity of this compound is critical for its use in research. This typically requires a multi-step purification process to remove diastereomers and other impurities.

Chromatographic Methods

-

Silica Gel Column Chromatography: This is the initial purification step to remove the majority of non-isomeric impurities and unreacted starting materials. A gradient elution with a solvent system such as hexanes and ethyl acetate is commonly used.

-

High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for separating this compound from its (1R)-diastereomer and other closely related impurities. A chiral stationary phase is often necessary to achieve baseline separation of the stereoisomers.

Experimental Protocol: HPLC Purification

Instrumentation and Columns:

-

Preparative HPLC system equipped with a UV detector (monitoring at 265 nm).

-

Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

Mobile Phase and Conditions:

-

An isocratic or gradient mixture of n-hexane and isopropanol is a common mobile phase. The optimal ratio should be determined based on the specific column and system.

-

Flow rate: Typically 1-5 mL/min for analytical scale, which is then scaled up for preparative purification.

-

Temperature: Ambient.

Procedure:

-

Dissolve the partially purified this compound from the silica gel column in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC column.

-

Collect the fractions corresponding to the desired this compound peak.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of this compound.

Table 1: Reaction Yields

| Reaction Step | Starting Materials | Product | Typical Yield (%) |

| Horner-Wadsworth-Emmons Coupling | A-ring phosphine oxide & C/D-ring ketone | Protected this compound | 65-80% |

| Deprotection | Protected this compound | Crude this compound | 80-95% |

Table 2: Purity Analysis by HPLC

| Sample | Purity (%) | Diastereomeric Excess (de) (%) |

| Crude this compound | >80% | Variable |

| After Silica Gel Chromatography | >95% | >90% |

| After Preparative HPLC | >99% | >99% |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.38 (d, J=11.2 Hz, 1H), 6.03 (d, J=11.2 Hz, 1H), 5.33 (s, 1H), 5.00 (s, 1H), 4.43 (m, 1H), 4.23 (m, 1H), 0.57 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.5, 143.1, 133.0, 125.1, 117.3, 111.7, 71.8, 69.2, 56.3, 56.1, 45.9, 45.4, 40.3, 36.0, 29.0, 27.5, 23.4, 22.1, 12.0 |

| UV (Ethanol) | λmax = 265 nm (ε ≈ 18,200) |

| Mass Spectrometry (ESI+) | m/z 417.3 [M+H]⁺, 439.3 [M+Na]⁺ |

Mandatory Visualizations

Signaling Pathway of Calcitriol

Caption: Calcitriol genomic signaling pathway.

Synthesis Workflow for this compound

Caption: Convergent synthesis of this compound.

Purification Workflow

Caption: Purification of this compound.

Conclusion

The synthesis and purification of this compound are challenging but essential for advancing our understanding of vitamin D biology and for the development of novel therapeutics. The convergent synthetic approach, particularly utilizing the Horner-Wadsworth-Emmons reaction, provides a reliable route to the carbon skeleton. Subsequent rigorous purification, employing both standard silica gel chromatography and chiral HPLC, is crucial for obtaining the high-purity, stereoisomerically defined compound required for accurate biological evaluation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important molecule. Careful execution of these methods and thorough analytical characterization are imperative to ensure the quality and reproducibility of research findings.

References

- 1. Calcitriol - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Biological activity of calcitriol and its new analogues -- potential therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new aromatic (C17-C20)-locked side-chain analogues of calcitriol (1alpha,25-dihydroxyvitamin D(3)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]

(1S)-Calcitriol and the Vitamin D Receptor: A Technical Guide to Binding Affinity and Functional Analysis

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitriol, the hormonally active form of Vitamin D, is a critical regulator of calcium homeostasis, cellular differentiation, and immune function. Its biological effects are mediated through high-affinity binding to the Vitamin D Receptor (VDR), a ligand-inducible nuclear transcription factor. The natural and most potent stereoisomer of Calcitriol is (1R,3R,5Z,7E)-1,3-dihydroxy-9,10-secocholesta-5,7,10(19)-triene, commonly referred to as 1α,25-dihydroxyvitamin D3 or simply Calcitriol. While extensive research has characterized the binding and functional activity of this natural isomer, a comprehensive analysis of other stereoisomers, such as (1S)-Calcitriol , is notably absent in publicly available scientific literature.

This technical guide provides a detailed overview of the binding affinity of Calcitriol to the VDR, serving as a foundational reference for the evaluation of novel analogs, including the (1S) stereoisomer. It outlines the established experimental protocols for determining binding affinity and functional potency, presents available quantitative data for well-studied VDR ligands, and illustrates the key signaling pathways and experimental workflows. This document is intended to equip researchers with the necessary information to design and execute studies to characterize the VDR binding profile of this compound and other novel Vitamin D analogs.

Quantitative Analysis of VDR Ligand Binding Affinity

The binding affinity of a ligand to the VDR is a primary determinant of its biological potency. This is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) from competitive binding assays or the equilibrium dissociation constant (Kd). The functional consequence of this binding is often assessed through reporter gene assays, which measure the half-maximal effective concentration (EC50) required to elicit a transcriptional response.

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the binding affinities and functional potencies of the natural Calcitriol and a well-known synthetic analog, Calcipotriol. These values serve as a benchmark for assessing the potential activity of novel compounds.

| Compound | Receptor | Assay Type | Value | Reference |

| Calcitriol (1α,25(OH)₂D₃) | Human VDR | Competitive Binding (IC50) | ~0.1 nM | [1] |

| Calcitriol (1α,25(OH)₂D₃) | Human VDR | Reporter Gene Assay (EC50) | 70 nM (CYP24A1 expression) | [2] |

| Calcipotriol | Human VDR | Competitive Binding | Comparable to Calcitriol | [3] |

| Calcipotriol | Human VDR | Reporter Gene Assay (EC50) | Equipotent to Calcitriol | [3] |

Note: IC50 and EC50 values are highly dependent on the specific experimental conditions, including the cell type, reporter gene construct, and assay reagents used. Therefore, direct comparison of absolute values across different studies should be made with caution.

Experimental Protocols

The characterization of a novel VDR ligand such as this compound involves a series of well-established in vitro assays. The following sections provide detailed methodologies for the two most critical experiments: the competitive binding assay and the reporter gene assay.

Competitive Radioligand Binding Assay

This assay is designed to determine the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand, typically tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).[3]

Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.

-

Test Compound: this compound or other test compounds at serial dilutions.

-

Unlabeled Ligand: A high concentration of unlabeled Calcitriol to determine non-specific binding.

-

Assay Buffer: For example, TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.

-

Reaction Setup: In microtiter plates or tubes, add the assay buffer, radioligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer alone (for total binding).

-

Incubation: Add the receptor source to initiate the binding reaction and incubate to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor preparation.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using either HAP slurry (which binds the receptor) followed by centrifugation and washing, or by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression with a sigmoidal dose-response model to calculate the IC50 value.

-

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

VDR Reporter Gene Assay

This cell-based assay measures the functional ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Objective: To determine if a test compound is a VDR agonist or antagonist and to quantify its potency (EC50) or inhibitory capacity.

Materials:

-

Reporter Cell Line: A mammalian cell line (e.g., HEK293, HepG2, or U2OS) engineered to stably express the human VDR and a reporter construct. The reporter construct typically contains a VDR-responsive element (VDRE) upstream of a reporter gene such as luciferase or β-galactosidase.

-

Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with serum and antibiotics.

-

Test Compound: this compound or other test compounds at serial dilutions.

-

Control Agonist: Calcitriol as a positive control.

-

Luciferase Assay Reagent: If using a luciferase reporter.

-

Luminometer: For measuring luciferase activity.

Procedure:

-

Cell Plating: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and controls in the appropriate cell culture medium. Remove the existing medium from the cells and add the compound dilutions.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for VDR activation and reporter gene expression.

-

Cell Lysis: After incubation, wash the cells and then lyse them to release the reporter protein.

-

Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferase substrate) and measure the resulting signal (e.g., luminescence) using a plate reader.

Data Analysis:

-

Normalize the reporter gene activity to a control for cell viability if necessary.

-

Plot the normalized reporter activity against the log concentration of the test compound.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value for agonists or the IC50 value for antagonists (in the presence of a known agonist).

Visualizing VDR Signaling and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

VDR Signaling Pathway

The binding of Calcitriol to the VDR initiates a cascade of molecular events leading to the regulation of gene expression.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by Calcitriol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the cellular pathways modulated by calcitriol, the hormonally active form of vitamin D3. The primary focus of this document is the naturally occurring and most biologically active stereoisomer, (1R)-Calcitriol, due to the extensive body of research available. It is important to note that a thorough search of the scientific literature revealed a significant lack of specific data pertaining to the cellular effects of (1S)-Calcitriol . Therefore, this guide will detail the well-established signaling cascades initiated by (1R)-Calcitriol and will also explore the broader context of how stereochemical modifications in calcitriol analogs can influence their biological activity. This approach aims to provide a foundational understanding that can inform research into less-characterized analogs.

The primary cellular mediator of calcitriol's actions is the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[1] Calcitriol's effects can be broadly categorized into genomic and non-genomic pathways, both of which will be detailed in this guide.[2][3][4]

Genomic Signaling Pathways of Calcitriol

The genomic actions of calcitriol are mediated through the nuclear Vitamin D Receptor (VDR) and result in changes in gene transcription. This process is central to the long-term physiological effects of vitamin D.

The VDR-Mediated Genomic Pathway

The canonical genomic pathway of calcitriol involves the following key steps:

-

Ligand Binding: Calcitriol, being lipophilic, diffuses across the cell membrane and binds to the VDR located in the cytoplasm or nucleus.[5]

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The VDR-RXR complex recruits a variety of co-activator or co-repressor proteins to the promoter region, which then modulate the transcription of the target gene by RNA polymerase II.

Diagram of the VDR-Mediated Genomic Signaling Pathway

Key Genes Regulated by Calcitriol

The genomic actions of calcitriol lead to the regulation of a wide array of genes involved in various cellular processes. A summary of key target genes is presented in the table below.

| Gene | Function | Effect of Calcitriol | Cellular Process |

| CYP24A1 | 24-hydroxylase, catabolizes calcitriol | Upregulation | Vitamin D homeostasis |

| TRPV6 | Calcium channel | Upregulation | Intestinal calcium absorption |

| CALB1 (Calbindin-D9k) | Calcium-binding protein | Upregulation | Intracellular calcium transport |

| RANKL (TNFSF11) | Osteoclast differentiation factor | Upregulation | Bone resorption |

| CDKN1A (p21) | Cyclin-dependent kinase inhibitor | Upregulation | Cell cycle arrest, Differentiation |

| BCL2 | Anti-apoptotic protein | Downregulation | Apoptosis |

| IL-1β | Pro-inflammatory cytokine | Downregulation | Inflammation |

| HBD-2 (DEFB4A) | Human β-defensin 2 | Downregulation | Inflammation |

Non-Genomic Signaling Pathways of Calcitriol

Calcitriol can also elicit rapid cellular responses that are too fast to be explained by changes in gene expression. These non-genomic actions are typically mediated by a membrane-associated VDR (mVDR) or other cell surface receptors.

Overview of Non-Genomic Signaling

The rapid, non-genomic effects of calcitriol involve the activation of various second messenger systems, including:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

-

Phospholipase A2 (PLA2) Pathway: Activation of PLA2 leads to the release of arachidonic acid, a precursor for various signaling molecules.

-

Adenylyl Cyclase Pathway: Calcitriol can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

-

MAPK/ERK Pathway: Calcitriol has been shown to rapidly activate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

Diagram of Calcitriol's Non-Genomic Signaling Pathways

References

- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 2. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article - Journal Bone Fragility [journalbonefragility.com]

- 4. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Calcitriol? [synapse.patsnap.com]

The Discovery and Enduring Significance of Calcitriol Isomers: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol, the hormonally active form of vitamin D₃, is a critical regulator of calcium and phosphate homeostasis, cellular differentiation, and immune function. Its discovery marked a pivotal moment in endocrinology, transforming our understanding of vitamin D from a simple nutrient to a potent steroid hormone. However, the biological activity of this molecule is not monolithic. The existence of a diverse array of stereoisomers and photoisomers, each with unique structural conformations, presents a nuanced landscape of physiological and pharmacological effects. This technical guide provides a comprehensive overview of the discovery and history of calcitriol and its key isomers. It details the seminal experiments that led to their identification, presents comparative quantitative data on their biological activities, outlines key experimental protocols for their synthesis and analysis, and illustrates their complex signaling pathways. This document serves as a critical resource for researchers in endocrinology, medicinal chemistry, and drug development, offering a foundational understanding of the structure-function relationships that govern the potent and varied activities of calcitriol and its analogs.

A Historical Perspective: From Rickets to a Steroid Hormone

The journey to understanding calcitriol began with the clinical observation of rickets, a disease characterized by severe bone deformities in children. By the early 20th century, researchers had linked this condition to a deficiency in a fat-soluble nutrient, which was named vitamin D.[1]

-

Early 1920s: Sir Edward Mellanby induced rickets in dogs by feeding them a diet low in fat-soluble vitamins and subsequently cured them with cod liver oil, suggesting a dietary factor was responsible.[2] Elmer McCollum later differentiated this antirachitic factor from vitamin A and named it vitamin D.[1]

-

1924: The pivotal discovery that ultraviolet (UV) light could cure rickets was made by Kurt Huldschinsky and further elaborated by Harry Steenbock, who demonstrated that irradiating food could impart it with antirachitic properties.[1] This established the dual dietary and endogenous origin of vitamin D.

-

1930s: The chemical structures of vitamin D₂ (ergocalciferol, from irradiated plant sterols) and vitamin D₃ (cholecalciferol, from irradiated 7-dehydrocholesterol in animal skin) were elucidated, primarily by the group of Adolf Windaus.[3]

It became clear that vitamin D itself was not the active molecule. It required metabolic activation.

-

1960s-1970s: The modern era of vitamin D research was spearheaded by the laboratory of Hector F. DeLuca. Using radiolabeled vitamin D₃, his team traced its metabolic fate, leading to two landmark discoveries:

-

Hepatic 25-hydroxylation: Vitamin D₃ is first transported to the liver and converted to 25-hydroxyvitamin D₃ (calcifediol), the major circulating form of vitamin D.

-

Renal 1α-hydroxylation: Calcifediol is then transported to the kidneys, where it undergoes a final hydroxylation step at the 1α-position to form 1α,25-dihydroxyvitamin D₃ (calcitriol) . This compound was identified as the ultimate hormonally active form, binding to a nuclear receptor to exert its biological effects.

-

This two-step activation process established calcitriol as a true steroid hormone, produced in the kidney to act on distant target tissues like the intestine, bone, and parathyroid gland.

The Isomeric Landscape of Calcitriol

The structural complexity of calcitriol gives rise to a variety of isomers, each with distinct conformations and, consequently, different biological activities. These can be broadly categorized as stereoisomers (epimers) and photoisomers.

Stereoisomers (Epimers)

Epimers are diastereomers that differ in configuration at only one stereocenter. Several epimers of calcitriol have been identified or synthesized, revealing crucial insights into the structural requirements for Vitamin D Receptor (VDR) binding and activation.

-

1β,25-Dihydroxyvitamin D₃ (1β-Calcitriol): An epimer of calcitriol at the C1 position. While calcitriol has its hydroxyl group in the alpha (α) orientation, this isomer has it in the beta (β) position. This seemingly minor change dramatically alters its function. 1β,25(OH)₂D₃ acts as an antagonist of the rapid, non-genomic actions of calcitriol in the intestine but, interestingly, behaves as an agonist for genomic actions in bone, stimulating mineralization.

-

3-epi-Calcitriol: Epimerization at the C3 position of the A-ring results in 3-epi-calcitriol. This is a naturally occurring metabolite, and its formation is tissue-specific. It exhibits significant biological activity, including the ability to stimulate surfactant synthesis in pulmonary cells, but is generally less calcemic than calcitriol itself.

-

20-epi-Calcitriol: Epimerization at C20 in the side chain creates 20-epi-calcitriol. This synthetic analog has garnered significant interest because it is several-fold more potent than natural calcitriol in inhibiting cell proliferation and inducing differentiation, while often exhibiting lower calcemic effects. This dissociation of effects makes it an attractive candidate for anti-cancer and immunomodulatory therapies.

-

14-epi-Calcitriol: Epimerization at the C14 position, part of the CD-ring system, results in a molecule that is almost devoid of biological activity. It binds very poorly to the VDR, highlighting the critical importance of the C/D ring conformation for receptor engagement.

Photoisomers

During the synthesis of vitamin D₃ in the skin, the precursor, previtamin D₃, can absorb further UVB radiation and isomerize into biologically inert photoisomers, primarily tachysterol and lumisterol. These were once thought to be inactive byproducts, but recent research suggests they may have their own metabolic pathways and biological roles.

-

Tachysterol: A geometric isomer where the 6-7 bond is in the trans configuration, leading to a more planar structure. Tachysterol itself has low affinity for the VDR. However, it can be hydroxylated by enzymes like CYP11A1 and CYP27A1 to form hydroxy-derivatives which show some biological activity, including inhibiting the proliferation of skin cells.

-

Lumisterol: Another stereoisomer formed by photoisomerization. Like tachysterol, it has low VDR affinity but can be metabolized to hydroxylated forms that may possess biological functions.

Quantitative Comparison of Calcitriol Isomer Activity

The biological potency of calcitriol and its isomers is primarily determined by their binding affinity for the Vitamin D Receptor (VDR) and their subsequent pharmacokinetic profile. The following tables summarize available quantitative data to facilitate comparison.

Table 1: Comparative Vitamin D Receptor (VDR) Binding Affinity of Calcitriol Isomers

| Compound | Isomer Type | Relative Competitive Index (RCI) vs. Calcitriol | Notes |

| 1α,25(OH)₂D₃ (Calcitriol) | Natural Hormone | 100 | The reference compound for VDR binding. |

| 1α,25(OH)₂D₂ (Ercalcitriol) | Side-chain variant | ~100 | Generally considered to have equal affinity for the VDR as calcitriol. |

| 1β,25(OH)₂D₃ | C1-Epimer | Significantly Lower | Acts as an antagonist for some actions, indicating altered receptor interaction. |

| 20-epi-1α,25(OH)₂D₃ | C20-Epimer | ~100 or Higher | Potency is enhanced by other factors beyond simple VDR affinity. |

| 1α,25-dihydroxy-18-norvitamin D₃ | Synthetic Analog | 500 - 1000 | Deletion of C-18 significantly increases VDR binding affinity. |

| (E)-20(22)-dehydro-1α,25(OH)₂D₃ | Synthetic Analog | 25 | Approximately 4 times less potent in binding to the VDR. |

| 14-epi-1α,25(OH)₂D₃ | C14-Epimer | 15 | Drastically reduced binding affinity compared to the natural hormone. |

Note: RCI values are compiled from multiple sources and can vary based on the specific assay conditions. They are presented here to show relative trends.

Table 2: Comparative Pharmacokinetic Parameters of Calcitriol and Analogs

| Compound | Type | Elimination Half-life (t½) | Time to Peak Concentration (Tmax) | Notes |

| Calcitriol | Natural Hormone | 5 - 8 hours (in healthy adults) | 3 - 6 hours | Rapidly absorbed and metabolized. |

| Paricalcitol | Synthetic Analog | 15 - 30 hours (in dialysis patients) | - | Longer half-life compared to calcitriol in the target patient population. |

| Doxercalciferol (pro-drug) | Synthetic Pro-drug | ~34 hours (active metabolite) | - | Requires hepatic activation; the active form has a prolonged half-life. |

| 24-epi-1,25(OH)₂D₂ | C24-Epimer | ~25% shorter than calcitriol | - | Cleared from the body approximately 2.8 times faster than calcitriol. |

Signaling Pathways: Genomic and Non-Genomic Actions

Calcitriol and its active analogs exert their effects through two primary signaling pathways: a well-characterized genomic pathway and a more recently elucidated rapid, non-genomic pathway.

The Canonical Genomic Pathway

This pathway involves the regulation of gene expression and is responsible for the long-term physiological effects of calcitriol.

Caption: The canonical genomic signaling pathway of calcitriol.

-

Cellular Entry: Calcitriol, transported in the blood bound to the Vitamin D Binding Protein (DBP), dissociates and enters the target cell.

-

VDR Binding: In the cytoplasm or nucleus, calcitriol binds to the ligand-binding domain (LBD) of the Vitamin D Receptor (VDR).

-

Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the VDR, causing it to form a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound complex recruits co-activator or co-repressor proteins, which modulate the rate of transcription of the target gene, leading to either increased or decreased synthesis of specific proteins.

-

Biological Response: These newly synthesized proteins carry out the physiological functions attributed to calcitriol, such as facilitating intestinal calcium absorption.

Non-Genomic Signaling Pathway

In addition to its genomic effects, calcitriol can elicit rapid responses that occur within seconds to minutes and do not require gene transcription. These actions are mediated by a membrane-associated VDR or other membrane receptors like Protein Disulfide Isomerase A3 (PDIA3).

Caption: Rapid non-genomic signaling pathways of calcitriol.

-

Membrane Receptor Binding: Calcitriol binds to a receptor located on the cell membrane, which can be a membrane-associated form of the classical VDR or a distinct receptor like PDIA3.

-

Second Messenger Activation: This binding rapidly activates intracellular second messenger systems, such as phospholipase C (PLC) and adenylyl cyclase (AC).

-

Kinase Activation: Activation of these systems leads to the production of inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP), which in turn activate protein kinase C (PKC) and protein kinase A (PKA).

-

Ion Channel Modulation: These kinases phosphorylate and modulate the activity of ion channels, most notably leading to a rapid influx of extracellular calcium.

-

Rapid Response: The resulting increase in intracellular calcium concentration triggers immediate cellular responses, a process known as calcium signaling.

Key Experimental Protocols

The study of calcitriol and its isomers relies on a suite of sophisticated biochemical and analytical techniques. Below are detailed methodologies for two fundamental experimental procedures.

Protocol: VDR Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (ligand) for the VDR by measuring its ability to compete with a radiolabeled form of calcitriol.

Objective: To determine the IC₅₀ and relative binding affinity of a test compound for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, T-47D).

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated calcitriol) at a concentration near its dissociation constant (Kd), typically 0.1-0.5 nM.

-

Test Compound: Serial dilutions of the isomer or analog of interest.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled calcitriol.

-

Assay Buffer: Tris-HCl buffer containing KCl, DTT, and glycerol.

-

Separation Method: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail & Counter.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound and standards in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the VDR preparation, [³H]-calcitriol, and either assay buffer (for total binding), unlabeled calcitriol (for non-specific binding), or the test compound.

-

Equilibration: Incubate the tubes at 4°C for 4-18 hours to allow the binding to reach equilibrium.

-

Separation of Bound from Free Ligand:

-

HAP Method: Add ice-cold HAP slurry to each tube. Vortex and incubate on ice for 15 minutes. Centrifuge to pellet the HAP (which binds the receptor-ligand complex).

-

Charcoal Method: Add dextran-coated charcoal suspension. Incubate and centrifuge. The charcoal pellets the free radioligand, leaving the bound fraction in the supernatant.

-

-

Quantification:

-

HAP Method: Carefully aspirate the supernatant. Wash the HAP pellet multiple times with wash buffer. Resuspend the final pellet in scintillation cocktail.

-

Charcoal Method: Transfer an aliquot of the supernatant to a scintillation vial and add the cocktail.

-

-

Counting: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Protocol: HPLC Analysis of Calcitriol Isomers

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying calcitriol and its closely related isomers.

Objective: To separate and quantify calcitriol from its isomers (e.g., 5,6-trans-calcitriol) in a sample.

Materials:

-

HPLC System: A system equipped with a UV detector (set to 265 nm) and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of HPLC-grade water, acetonitrile, and methanol. The exact gradient will depend on the specific isomers to be separated.

-

Sample Preparation: Extract the calcitriol from the sample matrix (e.g., soft capsules, plasma) using an appropriate organic solvent. The extract may need further solid-phase extraction (SPE) cleanup.

-

Standards: Certified reference standards of calcitriol and the isomers of interest.

Methodology:

-

System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

-

Standard Curve Preparation: Prepare a series of calibration standards of known concentrations for each analyte. Inject each standard to establish retention times and generate a calibration curve (Peak Area vs. Concentration).

-

Sample Injection: Inject the prepared sample extract onto the HPLC system.

-

Chromatographic Separation: Run the gradient elution program. A typical gradient might start with a higher percentage of water and gradually increase the organic solvent percentage to elute the compounds based on their polarity.

-

Example Gradient: A linear gradient from 70% Methanol/Acetonitrile in Water to 100% Methanol/Acetonitrile over 20-30 minutes.

-

-

Detection: Monitor the column effluent at 265 nm, the characteristic absorbance maximum for the vitamin D triene system.

-

Data Analysis:

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Integrate the peak area for each identified analyte.

-

Quantify the concentration of each isomer in the sample by interpolating its peak area on the corresponding standard curve.

-

Caption: General workflow for the synthesis and evaluation of novel calcitriol analogs.

Conclusion and Future Directions

The discovery of calcitriol and the subsequent exploration of its isomers have profoundly impacted medicine and biology. From its initial role in bone and mineral metabolism, the field has expanded to recognize the VDR signaling system as a crucial regulator of cell growth, immunity, and cardiovascular health. The study of calcitriol isomers has been instrumental in this progress, providing invaluable tools to dissect the complex structure-activity relationships of the VDR ligand.

Synthetic analogs, such as 20-epi-calcitriol, demonstrate that it is possible to uncouple the potent anti-proliferative and pro-differentiating effects of calcitriol from its calcemic activity. This has paved the way for the development of novel therapeutics for psoriasis, secondary hyperparathyroidism, and various cancers.

Future research will likely focus on several key areas:

-

Tissue-Selective Analogs: Designing isomers with enhanced selectivity for VDRs in specific tissues (e.g., immune cells vs. intestinal cells) to maximize therapeutic benefit while minimizing side effects.

-

Non-Genomic Pathway Modulators: Developing isomers that specifically target the rapid, non-genomic pathways to explore new therapeutic avenues, particularly in areas like neurotransmission and muscle function.

-

Understanding Photoisomer Biology: Further elucidating the metabolism and potential physiological roles of photoisomers like tachysterol and lumisterol, which may reveal novel endogenous signaling pathways.

The rich history and complex chemistry of calcitriol isomers continue to provide a fertile ground for discovery. For researchers and drug development professionals, a deep understanding of this molecular family is essential for harnessing its full therapeutic potential and addressing a wide range of human diseases.

References

In Vitro Characterization of (1S)-Calcitriol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-Calcitriol is a stereoisomer of Calcitriol, the hormonally active form of Vitamin D3. The precise in vitro characterization of this specific isomer is crucial for understanding its potential therapeutic applications and for the development of novel Vitamin D analogs. This technical guide provides a comprehensive overview of the essential in vitro assays required to characterize this compound, including Vitamin D Receptor (VDR) binding affinity, antiproliferative activity, and modulation of target gene expression. Due to a scarcity of publicly available data specifically for this compound, this document leverages established methodologies and data for Calcitriol and its other analogs as a framework for characterization. Detailed experimental protocols and data presentation formats are provided to guide researchers in their investigations.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is a seco-steroid hormone that plays a critical role in calcium and phosphate homeostasis, bone health, and the regulation of cell proliferation, differentiation, and the immune system.[1] Its biological effects are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[2] The stereochemistry of Calcitriol, particularly at the 1α-hydroxyl position, is known to be critical for its biological activity. This compound, an isomer with a different spatial arrangement at this position, is of significant interest for its potentially distinct biological profile. A thorough in vitro characterization is the first step in elucidating its unique properties.

Vitamin D Receptor (VDR) Binding Affinity

The initial and most critical step in characterizing this compound is to determine its binding affinity for the VDR. This is a key indicator of its potential to elicit a biological response. A competitive binding assay is the standard method for this purpose.

Data Presentation: VDR Binding Affinity

| Compound | Receptor Source | Radioligand | IC50 (nM) | Reference |

| This compound | Recombinant Human VDR | [³H]-Calcitriol | Data not available | |

| Calcitriol | Recombinant Human VDR | [³H]-Calcitriol | ~1-5 | [3] |

| 1β,25-(OH)₂D₃ | Chick Intestinal Nuclear VDR | [³H]-1α,25-(OH)₂D₃ | ~500 (relative to 1α,25-(OH)₂D₃ at 1) | [3] |

Note: The IC50 value represents the concentration of the test compound required to displace 50% of the radioligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the Vitamin D Receptor.

Materials:

-

Recombinant human Vitamin D Receptor (VDR)

-

[³H]-Calcitriol (radioligand)

-

Unlabeled Calcitriol (for positive control and non-specific binding determination)

-

This compound (test compound)

-

Assay Buffer (e.g., Tris-HCl buffer with additives like EDTA, DTT, and BSA)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

96-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of unlabeled Calcitriol and this compound in the assay buffer.

-

Dilute the recombinant human VDR to the desired concentration in the assay buffer.

-

Dilute [³H]-Calcitriol to a working concentration in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, [³H]-Calcitriol, and recombinant VDR.

-

Non-specific Binding Wells: Add assay buffer, [³H]-Calcitriol, a high concentration of unlabeled Calcitriol, and recombinant VDR.

-

Test Compound Wells: Add serial dilutions of this compound, [³H]-Calcitriol, and recombinant VDR.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the VDR-bound [³H]-Calcitriol from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or filtration through glass fiber filters.

-

Quantification:

-

Transfer the separated bound fraction into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualization: VDR Binding Assay Workflow

Caption: Workflow for the Vitamin D Receptor competitive binding assay.

Antiproliferative Activity

A key therapeutic area for Vitamin D analogs is in the treatment of hyperproliferative disorders, such as cancer and psoriasis. Therefore, assessing the antiproliferative activity of this compound in relevant cell lines is essential.

Data Presentation: Antiproliferative Activity (IC50)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Various | MTT/XTT | Data not available | |

| Calcitriol | B16-F10 (Melanoma) | Resazurin | 0.244 | [4] |

| Calcitriol | MCF-7 (Breast Cancer) | Resazurin | 0.17 | |

| Calcitriol | HeLa (Cervical Cancer) | Resazurin | 0.19 | |

| Calcitriol | MSTO-211H (Mesothelioma) | Not specified | ~0.1 | |

| Calcitriol | REN (Mesothelioma) | Not specified | >0.1 |

Note: The IC50 value represents the concentration of the compound that inhibits cell proliferation by 50%.

Experimental Protocol: MTT/XTT Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a selected cell line.

Materials:

-

Selected cancer cell line (e.g., MCF-7, B16-F10)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compound).

-

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT/XTT Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 450-490 nm for XTT).

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualization: Cell Proliferation Assay Workflow

Caption: General workflow for MTT/XTT cell proliferation assays.

Modulation of Target Gene Expression

This compound, like Calcitriol, is expected to exert its biological effects by modulating the expression of specific target genes. Quantitative Real-Time PCR (qPCR) is a sensitive and specific method to quantify these changes.

Data Presentation: Gene Expression Modulation

| Gene | Cell Line | Treatment | Fold Change (vs. Vehicle) | Reference |

| CYP24A1 | Human Fetal Intestine | Calcitriol (10⁻⁷ M, 24h) | +4.8 | |

| CYP3A4 | Human Fetal Intestine | Calcitriol (10⁻⁷ M, 24h) | +1.5 to +24 | |